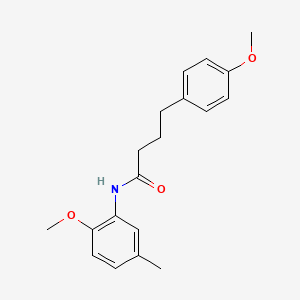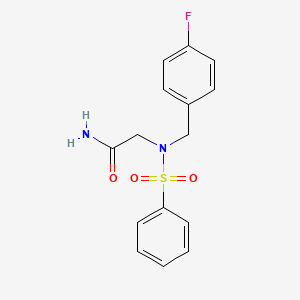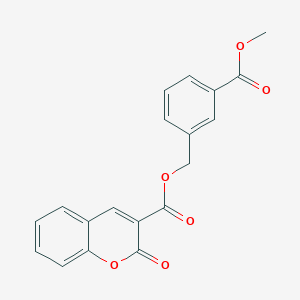
N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)butanamide, also known as MMMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMMPB belongs to the class of compounds known as phenylacetylamides and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
作用机制
The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)butanamide is not fully understood, but it is thought to act through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. Additionally, this compound has been found to modulate the activity of ion channels and receptors involved in pain signaling.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activity of COX-2, and modulate the activity of ion channels and receptors involved in pain signaling. Additionally, this compound has been found to have antioxidant and neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)butanamide for lab experiments is its relatively simple synthesis method and high yield. Additionally, it has been extensively studied in preclinical models, which makes it a well-characterized compound for further research. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research on N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)butanamide. One area of interest is in the development of more potent and selective analogs of this compound for the treatment of specific diseases. Another area of interest is in the development of formulations that improve the solubility and bioavailability of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
合成方法
The synthesis of N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)butanamide involves the reaction of 2-methoxy-5-methylphenylacetic acid with 4-methoxybenzylamine in the presence of thionyl chloride and triethylamine. The resulting intermediate is then coupled with 4-methoxybenzoyl chloride to give the final product, this compound. The yield of this reaction is typically around 60-70%, and the purity of the product can be improved through recrystallization.
科学研究应用
N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)butanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of inflammatory diseases. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. This makes it a potential candidate for the treatment of conditions such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
Another area of research is in the treatment of pain. This compound has been shown to have analgesic effects in animal models of acute and chronic pain. This makes it a potential candidate for the treatment of conditions such as neuropathic pain, cancer pain, and postoperative pain.
This compound has also been found to have antitumor effects in preclinical studies. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This makes it a potential candidate for the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer.
属性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-(4-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-14-7-12-18(23-3)17(13-14)20-19(21)6-4-5-15-8-10-16(22-2)11-9-15/h7-13H,4-6H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOCZROTSHFDBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198267 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(3-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5883215.png)

![N-[4-(benzyloxy)phenyl]-2-bromobenzamide](/img/structure/B5883222.png)


![1-(4-fluorophenyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5883242.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5883255.png)
![4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine](/img/structure/B5883258.png)

![ethyl {[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5883261.png)
